![molecular formula C11H8O4 B1354006 2-oxo-2H-cyclohepta[b]furan-3-carboxylate de méthyle CAS No. 50603-71-9](/img/structure/B1354006.png)
2-oxo-2H-cyclohepta[b]furan-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is an organic compound with the molecular formula C11H8O4 It belongs to the class of furan derivatives, characterized by a fused cycloheptane ring and a furan ring
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving furan derivatives. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Compounds derived from methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry
In the
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclization Reaction: : One common method to synthesize methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate involves the cyclization of appropriate precursors. For instance, starting from a suitable cycloheptanone derivative, the compound can be synthesized through a series of steps including esterification and cyclization under acidic or basic conditions.
-
Esterification: : The esterification of 2-oxo-2H-cyclohepta[b]furan-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid can yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate may involve large-scale esterification processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-2H-cyclohepta[b]furan-3-carboxylic acid.
Reduction: Methyl 2-hydroxy-2H-cyclohepta[b]furan-3-carboxylate.
Substitution: 2-oxo-2H-cyclohepta[b]furan-3-carboxamide.
Propriétés
IUPAC Name |
methyl 2-oxocyclohepta[b]furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-7-5-3-2-4-6-8(7)15-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECYFMGBPWBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435298 | |
| Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50603-71-9 | |
| Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate useful in organic synthesis?
A1: Its structure, specifically the fused furan-2-one ring system, makes it highly reactive towards nucleophiles. This enables a variety of chemical transformations, particularly the synthesis of complex heterocyclic systems like azulene derivatives.
Q2: How is methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate used to synthesize azulene derivatives?
A: One prominent reaction pathway involves the reaction of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate with enamines. [, , , ] This reaction forms the basis for synthesizing diversely substituted azulene derivatives, highlighting the versatility of this compound as a synthetic precursor. For instance, reacting it with morpholine enamines of aldehydes yields methyl 3-alkylazulene-1-carboxylates. [, ] Further treatment of these esters with 100% phosphoric acid efficiently provides 1-alkylazulenes. [, ]
Q3: Can methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate be used to synthesize other heterocyclic compounds beyond azulenes?
A: Yes, its reactivity extends beyond azulene synthesis. Research demonstrates its utility in synthesizing other valuable heterocycles. For example, it reacts with morpholine enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran to yield azuleno[1,2-b]pyrrole, its [1,2-c] isomer, and the furan analogues. [] Similarly, reactions with morpholino enamines of 3-oxotetrahydrothiophene lead to the formation of azuleno[1,2-b]- and azuleno[1,2-c]thiophenes. []
Q4: Are there any specific examples of reactions where methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate exhibits unique reactivity?
A: Indeed, its reaction with 6,6-dimethylfulvene showcases interesting peri-selective cycloaddition reactions. [, ] Depending on the solvent and reaction conditions, the reaction can yield either a [4+2] or [8+2] cycloadduct. Notably, the [4+2] product can be completely converted to the [8+2] product under specific conditions, demonstrating the compound's versatility in accessing diverse cycloadducts. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


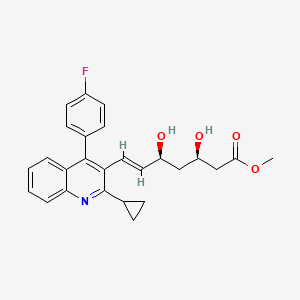
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)
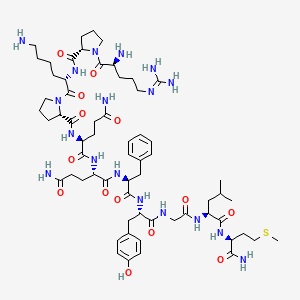
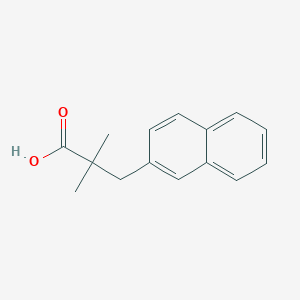
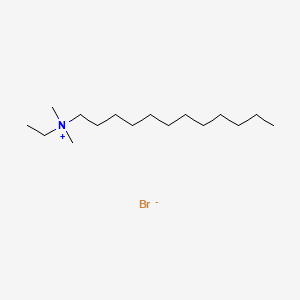
![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
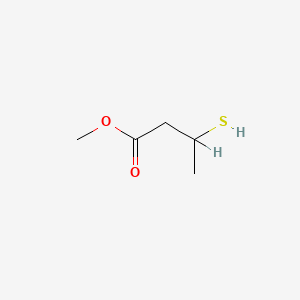
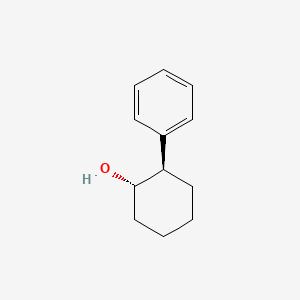
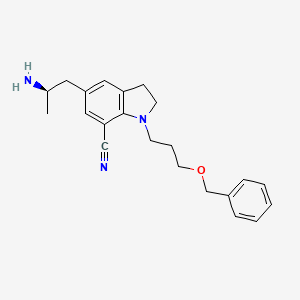
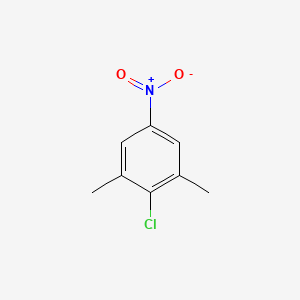
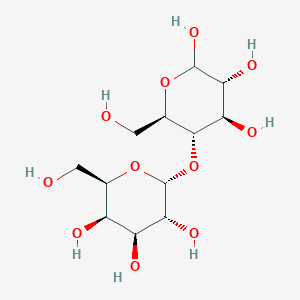

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

